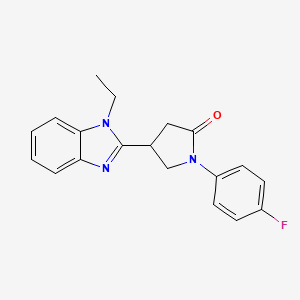
4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE
Vue d'ensemble
Description
4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: Starting with an appropriate ortho-diamine and an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: Alkylation of the benzodiazole core using ethyl halides in the presence of a base.
Formation of the Pyrrolidinone Ring: Cyclization reactions involving suitable precursors like amino acids or lactams.
Attachment of the Fluorophenyl Group: Coupling reactions such as Suzuki or Heck coupling using fluorophenyl boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the benzodiazole ring.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzodiazole or fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Investigation of its potential as a drug candidate for various therapeutic applications.
Biochemical Studies: Studying its interactions with biological macromolecules.
Medicine
Drug Development: Potential use in the development of new anxiolytic or anticonvulsant drugs.
Diagnostics: Use in imaging studies due to the presence of the fluorine atom.
Industry
Material Science:
Agriculture: Use as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives exert their effects by interacting with neurotransmitter receptors in the brain, such as GABA receptors. The fluorophenyl group might enhance binding affinity or selectivity for specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazole derivative with anxiolytic properties.
Fluorophenylpyrrolidinone: Compounds with similar structural motifs but different substituents.
Uniqueness
The unique combination of the benzodiazole core, ethyl group, fluorophenyl ring, and pyrrolidinone ring in 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE might confer distinct pharmacological properties, such as enhanced potency or selectivity for specific biological targets.
Propriétés
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-2-22-17-6-4-3-5-16(17)21-19(22)13-11-18(24)23(12-13)15-9-7-14(20)8-10-15/h3-10,13H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVHSQKYEXVOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


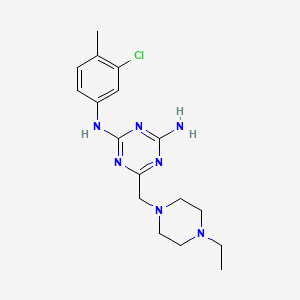
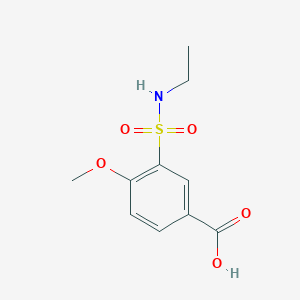
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4428999.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)cyclopropanamine hydrochloride](/img/structure/B4429008.png)
![1-(2,6-Dimethylmorpholin-4-yl)-3-[(4-methylphenyl)methoxy]propan-2-ol;hydrochloride](/img/structure/B4429012.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4429017.png)
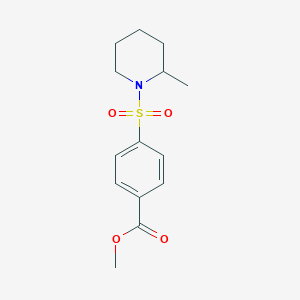
![3,4-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4429026.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4429030.png)
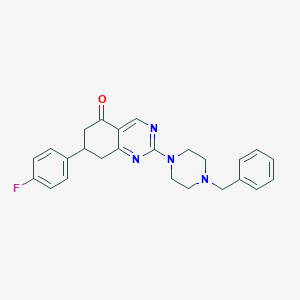
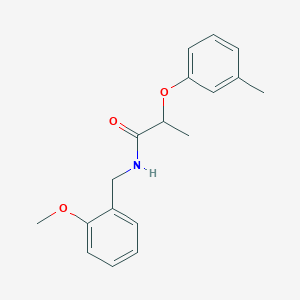
![4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4429068.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone](/img/structure/B4429069.png)
![1-[(4-BROMOPHENYL)METHANESULFONYL]-4-ETHYLPIPERAZINE](/img/structure/B4429077.png)
